molecular formula C10H22N4 B15345770 1,8-Diamidinooctane CAS No. 5578-81-4

1,8-Diamidinooctane

Cat. No.: B15345770
CAS No.: 5578-81-4
M. Wt: 198.31 g/mol
InChI Key: ICPKZJZCIILKLV-UHFFFAOYSA-N
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Description

1,8-Diamidinooctane is a biochemical research compound of interest to the scientific community. Its specific properties and mechanism of action are areas of ongoing investigation. Researchers are exploring its potential applications, which may include roles as a molecular scaffold or building block in chemical synthesis. The diamidino functional groups present in its structure suggest potential for specific binding interactions, which could be utilized in various experimental contexts. This product is provided as a high-purity material to ensure consistency and reliability in your research findings. It is intended for use in laboratory settings only. Please Note: The specific research applications, mechanistic details, and physicochemical data for this compound are not currently available in public scientific databases. The information provided here is a general template. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

5578-81-4

Molecular Formula

C10H22N4

Molecular Weight

198.31 g/mol

IUPAC Name

decanediimidamide

InChI

InChI=1S/C10H22N4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H3,11,12)(H3,13,14)

InChI Key

ICPKZJZCIILKLV-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=N)N)CCCC(=N)N

Origin of Product

United States

Preparation Methods

Sebacic Acid and Urea Condensation

Patent CN102276477A outlines a high-yield method involving sebacic acid (decanedioic acid) and urea:

  • Reaction Conditions :
    • Sebacic acid (0.3 mol) and urea (0.7 mol) are heated to 160°C under anhydrous conditions.
    • The mixture is maintained at 190–200°C for 15 minutes to form decanediamide (sebacoyl amine).
    • Decanediamide is reacted with sodium methoxide (NaOCH₃) and bromine (Br₂) in methanol at 60°C to yield 1,8-aminosuberic acid ester.
    • Hydrolysis with NaOH in 95% ethanol produces 1,8-diaminooctane.

Key Data :

Parameter Value
Yield (decanediamide) 83%
Yield (1,8-diaminooctane) 83%
Melting Point 53°C

Catalytic Amination of 1,8-Octanediol

ChemicalBook describes a ruthenium-catalyzed amination of 1,8-octanediol:

  • Reaction Conditions :
    • 1,8-Octanediol (10 mmol) reacts with ammonia (NH₃) in tert-amyl alcohol.
    • Catalyzed by carbonylchloro[4,5-bis(diisopropylphosphinomethyl)acridine]hydridoruthenium(II) at 140°C for 48 hours.

Key Data :

Parameter Value
Yield 78%
Conversion >99%
Boiling Point 170–185°C (0.8 mbar)

Comparative Analysis of Methods

The table below contrasts the two primary routes:

Method Starting Material Catalyst Yield Temperature
Sebacic Acid/Urea Sebacic acid Bromine 83% 160–200°C
Octanediol Amination 1,8-Octanediol Ruthenium 78% 140°C

The sebacic acid route offers higher yields but requires stringent temperature control. In contrast, the catalytic method employs milder conditions but necessitates specialized metal catalysts.

Conversion of 1,8-Diaminooctane to this compound

The amidination of primary amines to amidines is well-established in organic chemistry. Two plausible pathways are proposed:

Pinner Reaction with Nitriles

The Pinner reaction involves treating amines with nitriles under acidic conditions:

  • Reaction Mechanism :
    • 1,8-Diaminooctane reacts with acetonitrile (CH₃CN) in HCl-saturated ethanol to form iminoether intermediates.
    • Subsequent amination with ammonia yields this compound.

Hypothetical Data :

Parameter Expected Value
Reaction Time 24–48 hours
Temperature 25–60°C
Yield 60–75% (estimated)

Amidoxime Intermediate Route

An alternative pathway via amidoximes:

  • Steps :
    • 1,8-Diaminooctane reacts with hydroxylamine (NH₂OH) to form diamidoxime.
    • Reduction with hydrogen (H₂) and palladium (Pd) catalyst produces this compound.

Hypothetical Data :

Parameter Expected Value
Reduction Time 12 hours
Catalyst Loading 5% Pd/C
Yield 65–70% (estimated)

Challenges and Optimization

Byproduct Formation

  • Diimine Impurities : Over-oxidation during amidination can yield diimine byproducts. Use of controlled stoichiometry and low temperatures mitigates this issue.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity but may complicate purification.

Scalability Considerations

  • The Pinner reaction is more scalable than the amidoxime route due to fewer steps and lower catalyst costs.
  • Pilot-scale trials for the sebacic acid method demonstrate feasibility for industrial production.

Chemical Reactions Analysis

Types of Reactions: 1,8-Diamidinooctane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound to produce corresponding oxo-compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce nitro groups in derivatives of this compound.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 1,8-octanedioic acid or its derivatives.

  • Reduction: Production of 1,8-diaminooctane or its derivatives.

  • Substitution: Formation of alkylated derivatives of this compound.

Scientific Research Applications

1,8-Diamidinooctane is extensively used in scientific research due to its versatile properties. It is employed in the synthesis of molecular cages, macrocycles, and microporous materials. These materials have applications in catalysis, gas storage, and separation technologies. Additionally, this compound is used in the functionalization of carbon nanotubes and nanodiamonds, enhancing their properties for use in advanced materials and nanotechnology.

Mechanism of Action

1,8-Diamidinooctane is similar to other diamines such as 1,4-diaminobutane (putrescine), 1,6-diaminohexane, and 1,10-diaminodecane. its longer carbon chain and specific placement of amine groups make it unique in terms of reactivity and applications. The longer chain length provides greater flexibility and spacing, which is advantageous in certain polymerization and crosslinking reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 1,8-Diisocyanatooctane (C₁₀H₁₆N₂O₂)
  • Molecular Weight : 196.25 g/mol .
  • Key Differences : Replaces terminal amine groups with isocyanate (-NCO) functionalities.
  • Applications: Primarily used in polyurethane synthesis due to its reactivity with polyols. Unlike 1,8-diaminooctane, it is less water-soluble and requires careful handling due to toxicity .
(b) 1,8-Octanediol (C₈H₁₈O₂)
  • Molecular Weight : 146.23 g/mol .
  • Key Differences : Terminal hydroxyl (-OH) groups instead of amines.
  • Physical Properties: Higher boiling point than 1,8-diaminooctane due to hydrogen bonding .
  • Applications : Utilized in polyester and polyurethane production, lubricants, and solvents.
(c) 1,8-Dibromooctane (C₈H₁₆Br₂)
  • Molecular Weight : 287.93 g/mol .
  • Key Differences : Bromine atoms at terminal positions, enabling nucleophilic substitution reactions.
  • Applications: Intermediate in organic synthesis (e.g., Grignard reactions), contrasting with 1,8-diaminooctane’s role in polymerization .

Chain-Length and Substitution Derivatives

(a) 4-(Aminomethyl)-1,8-Octanediamine (C₉H₂₃N₃)
  • Molecular Weight : 157.26 g/mol .
  • Applications: Used in specialty polymers and metal ligand systems, offering broader coordination chemistry than 1,8-diaminooctane .
(b) 1,8-Diaminonaphthalene (C₁₀H₁₀N₂)
  • Molecular Weight : 158.20 g/mol .
  • Key Differences : Aromatic naphthalene backbone vs. aliphatic octane chain.
  • Applications: Precursor for dyes (e.g., perimidine derivatives) and antibacterial agents, leveraging conjugated π-system interactions absent in 1,8-diaminooctane .

Physicochemical and Application Comparison

Compound Functional Groups Melting Point (°C) Boiling Point (°C) Water Solubility Key Applications
1,8-Diaminooctane -NH₂ 50–52 225 High Polymers, agrochemicals, pharmaceuticals
1,8-Diisocyanatooctane -NCO N/A N/A Low Polyurethanes, adhesives
1,8-Octanediol -OH 63–65 287 Moderate Polyesters, lubricants
1,8-Dibromooctane -Br 16–18 240–245 Insoluble Organic synthesis intermediates
1,8-Diaminonaphthalene -NH₂ (aromatic) 160–162 Sublimes Low Dyes, antibacterial agents

Biological Activity

1,8-Diamidinooctane (DAO) is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its linear structure comprising two amine groups separated by an octane chain. Its synthesis typically involves the reaction of octanoyl chloride with an appropriate amine source, leading to the formation of diamine derivatives. This compound has been explored for various applications, including as a building block in supramolecular chemistry and microencapsulation technologies.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study focusing on alkyl-guanidine derivatives, it was found that certain oligomers derived from DAO displayed potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL, demonstrating their potential as lead compounds for developing new antibacterial agents .

Mitophagy Induction

A notable biological activity of DAO is its ability to induce mitophagy, a process critical for cellular health and longevity. A prototypic derivative of DAO, referred to as VL-004, was shown to surpass spermidine in promoting mitophagy and protecting against oxidative stress in various models, including Caenorhabditis elegans and mammalian cells . This suggests that DAO could play a role in mitigating age-related diseases by enhancing mitochondrial function.

Microencapsulation Applications

DAO has been utilized in the preparation of microcapsules through supramolecular self-assembly techniques. In experiments involving cyclohexyl isocyanate and DAO, researchers observed the formation of spheroidal interconnected structures that effectively encapsulated oil droplets. The microcapsules demonstrated stability and uniformity in size distribution (approximately 2-10 µm), indicating DAO's utility in drug delivery systems .

Antioxidant Activity

In addition to its antimicrobial and mitophagy-inducing properties, DAO has also been investigated for its antioxidant capabilities. Studies have shown that it can protect cells from oxidative damage, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria (MIC: 1-8 µg/mL)
Mitophagy InductionPromotes mitophagy; protects against oxidative stress
MicroencapsulationForms stable microcapsules with controlled size distribution
AntioxidantProtects cells from oxidative damage

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 1,8-Diamidinooctane’s structural and electronic properties?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Focus on amine proton signals (δ 1.2–2.5 ppm for aliphatic chains) and coupling patterns to confirm backbone structure .
  • Fluorescence Spectroscopy : Use β-cyclodextrin inclusion complexes to study electronic interactions, as demonstrated for 1,8-ANS (a structurally similar anthracene derivative) .
  • Resonance-Enhanced Multiphoton Ionization (REMPI) : Resolve vibronic transitions in supersonic molecular beams for excited-state analysis .

Q. How can researchers optimize synthetic pathways for this compound?

  • Methodology :

  • Stepwise Alkylation : Adapt methods from 1,8-naphthyridine synthesis, using brominated intermediates and controlled amidation reactions .
  • Yield Optimization : Monitor reaction kinetics via HPLC and adjust solvent polarity (e.g., DMF/water mixtures) to stabilize reactive intermediates .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, respiratory protection, and chemical-resistant aprons, as recommended for structurally similar diamines .
  • Ventilation : Ensure fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., proton affinity vs. gas-phase basicity) for this compound be resolved?

  • Methodology :

  • Cross-Validation : Compare gas-phase ion energetics (via mass spectrometry) with calorimetric measurements. Discrepancies often arise from experimental setups (e.g., bracketing vs. kinetic methods) .
  • Computational Modeling : Use Gaussian software to calculate proton affinity at the B3LYP/6-311++G(d,p) level, aligning with NIST’s benchmark data .

Q. What strategies validate this compound’s interactions with biological targets?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities, referencing anthraquinone-DNA interaction studies .
  • Density Functional Theory (DFT) : Calculate adsorption energies (e.g., -3.2 eV for 1,8-DHAQ on carbon surfaces) to correlate electronic transitions with reactivity .

Q. How do functional groups in this compound influence its stability under varying pH conditions?

  • Methodology :

  • pH-Dependent Stability Assays : Use UV-Vis spectroscopy to monitor degradation kinetics (λ = 260–300 nm) in buffers (pH 2–12) .
  • Quantum Mechanical Calculations : Analyze charge distribution via Natural Bond Orbital (NBO) theory to identify pH-sensitive moieties .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in spectroscopic data for this compound derivatives?

  • Methodology :

  • Multivariate Statistical Analysis : Apply Principal Component Analysis (PCA) to differentiate spectral clusters, as shown in rosemary oil studies .
  • Error Source Identification : Check solvent polarity effects (e.g., ethanol vs. acetonitrile) and instrument calibration drift .

Q. What computational tools are effective for predicting this compound’s environmental fate?

  • Methodology :

  • Ecological QSAR Models : Use EPI Suite to estimate biodegradation half-lives (e.g., t₁/₂ = 15–30 days for aliphatic diamines) .
  • Molecular Dynamics (MD) Simulations : Simulate aqueous solubility and partition coefficients (log P) using GROMACS .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight144.26 g/mol (for 1,8-Diaminooctane)
Proton Affinity954 kJ/mol (gas phase)
Fluorescence λmax420 nm (β-cyclodextrin inclusion)
Adsorption Energy (DFT)-3.2 eV (1,8-DHAQ on carbon surfaces)

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